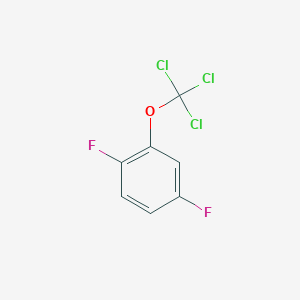
Methyl 2-chloro-5-cyclopropylnicotinate
説明
“Methyl 2-chloro-5-cyclopropylnicotinate” is a chemical compound with the molecular formula C10H10ClNO2 . It is also known by other names such as “2-Chloro-5-cyclopropylpyridine-3-carboxylic acid methyl ester” and "3-Pyridinecarboxylic acid, 2-chloro-5-cyclopropyl-, methyl ester" .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-chloro-5-cyclopropylnicotinate” were not found, similar compounds have been synthesized using various methods. For example, 2-chloro-5-nitropyridine was synthesized using a method involving the synthesis of 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine . Another method involved the conversion of 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-5-cyclopropylnicotinate” consists of a pyridine ring with a methyl ester group, a chlorine atom, and a cyclopropyl group attached to it .Physical And Chemical Properties Analysis
“Methyl 2-chloro-5-cyclopropylnicotinate” has a molecular weight of 211.64 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Ring Opening of N-Cyclopropyl-Based SET Probes
Methyl 2-chloro-5-cyclopropylnicotinate's relevance is evident in studies on N-cyclopropyl-based single electron transfer (SET) probes. Grimm et al. (2020) explored the stereoelectronic and resonance effects on the rate of ring opening in these probes. They highlighted the importance of resonance energy in facilitating the ring opening in radical cations derived from cyclopropyl groups, which is a crucial aspect in the reactivity and application of these compounds in SET processes (Grimm et al., 2020).
Synthesis of Alkylcyclopropane-Annelated Compounds
In the synthesis of complex organic molecules, Nötzel et al. (2009) demonstrated the use of methyl 2-chloro-5-cyclopropylnicotinate for the diastereoselective synthesis of alkylcyclopropane-annelated methyl imidazolidinecarboxylates. This application is significant for constructing molecular frameworks with potential therapeutic applications (Nötzel et al., 2009).
Use in Organic Synthesis Building Blocks
Limbach et al. (2004) reported on the advanced syntheses of cyclopropylideneacetates, where methyl 2-chloro-5-cyclopropylnicotinate plays a crucial role. These acetates are versatile multifunctional building blocks used in various organic synthesis applications, indicating the broad utility of methyl 2-chloro-5-cyclopropylnicotinate in synthetic chemistry (Limbach et al., 2004).
特性
IUPAC Name |
methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)8-4-7(6-2-3-6)5-12-9(8)11/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQIYWXYYOFZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745246 | |
| Record name | Methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-cyclopropylnicotinate | |
CAS RN |
1035690-30-2 | |
| Record name | Methyl 2-chloro-5-cyclopropylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(2E)-3-(4-Isopropylphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404424.png)
![2-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B1404426.png)
![2-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1404427.png)

![2-Chloro-4-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1404430.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-3-methyl-benzene](/img/structure/B1404435.png)
![3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1404437.png)
![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)



![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)